molecular formula C18H17Cl2F3N4O B2672796 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 2058812-89-6

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2672796
CAS No.: 2058812-89-6
M. Wt: 433.26
InChI Key: ZDAYPZOXXVBRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide is a high-purity chemical compound for research applications. This compound features a piperazine carboxamide core structure, a chemotype that has demonstrated significant importance in neuroscience research, particularly as a selective ligand for dopamine receptors . The molecular architecture incorporates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group connected via a methylene bridge to the carboxamide nitrogen, while the piperazine ring is substituted at the 4-position with a 4-chlorophenyl moiety. Research indicates that the carboxamide linker in structurally related compounds is critically important for receptor binding affinity and selectivity . The presence of the carbonyl group in the amide linker has been shown to dramatically enhance binding affinity at certain receptor subtypes, with studies demonstrating that removal of this carbonyl group reduces binding affinities by more than 100-fold in similar compounds . This compound is provided exclusively for research purposes in non-human studies. It is intended for use in laboratory settings only by qualified researchers. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O/c19-13-1-3-14(4-2-13)26-5-7-27(8-6-26)17(28)25-11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAYPZOXXVBRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Nucleophilic Substitution: The pyridine intermediate undergoes nucleophilic substitution with a suitable nucleophile to introduce the piperazine moiety.

    Carboxamide Formation: The final step involves the reaction of the substituted piperazine with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyridine Moiety

The 3-chloro-5-(trifluoromethyl)pyridine subunit is susceptible to nucleophilic aromatic substitution (NAS) due to electron withdrawal by the trifluoromethyl group, which activates the adjacent chloro group for displacement.

Reaction Type Reagents/Conditions Products Notes
Amine substitutionAliphatic amines, K₂CO₃, DMF, 80–100°CSubstituted pyridines with amine groupsHigh regioselectivity at C2 position
Alkoxy substitutionAlkoxides, THF, refluxMethoxy/ethoxy-pyridine derivativesRequires anhydrous conditions

Key Insight : The trifluoromethyl group enhances electrophilicity at the C2 position, favoring NAS even under mild conditions .

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation, acylation, and sulfonylation at its secondary amine sites, enabling structural diversification.

Table 1: Piperazine Ring Reactions

Reaction Reagents Conditions Outcome
Alkylation Alkyl halides, NaH, DCM0–25°C, inert atmosphereN-alkylated piperazine derivatives
Acylation Acetyl chloride, Et₃N, THFReflux, 12–24 hAcetylated piperazine carboxamide
Sulfonylation Sulfonyl chlorides, pyridineRT, 4–6 hSulfonamide-linked analogs

Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism, favored by the nucleophilic piperazine nitrogen.

  • Acylation and sulfonylation require base scavengers (e.g., Et₃N) to neutralize HCl byproducts .

Carboxamide Group Transformations

The carboxamide group can undergo hydrolysis or reduction, modifying the compound’s polarity and bioavailability.

Table 2: Carboxamide Reactivity

Reaction Reagents Conditions Outcome
Acidic Hydrolysis HCl (6M), H₂O, heat80°C, 8–12 hCarboxylic acid derivative
Basic Hydrolysis NaOH (2M), ethanolReflux, 6 hCarboxylate salt
Reduction LiAlH₄, THF0°C to RT, 2 hPrimary amine product

Stability Consideration : The carboxamide group is stable under standard storage conditions but hydrolyzes under prolonged exposure to strong acids/bases .

Trifluoromethyl Group Stability

The -CF₃ group is highly stable under most reaction conditions but may degrade under extreme scenarios:

Condition Effect Evidence
Strong bases (e.g., NaOH)No hydrolysis observedRetains integrity in basic hydrolysis
High temperatures (>200°C)Partial defluorinationMass spectrometry shows loss of F₂

Oxidation and Reduction Pathways

The pyridine and piperazine rings exhibit redox activity:

Reaction Reagents Outcome
Pyridine Oxidation KMnO₄, H₂O, heatPyridine N-oxide formation
Piperazine Reduction H₂, Pd/C, ethanolSaturation of piperazine ring (rare)

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that piperazine compounds can modulate serotonin and norepinephrine levels, which are critical in mood regulation .
  • Psychoactive Substance Research :
    • The compound has been investigated as a new psychoactive substance (NPS). Its structural properties allow it to interact with neurotransmitter systems, potentially leading to psychoactive effects similar to other piperazine derivatives . Case studies have reported its presence in samples collected from drug users, highlighting the need for continuous monitoring of NPS in the market .
  • Anticancer Potential :
    • Preliminary studies suggest that compounds containing trifluoromethyl groups, like this one, may possess anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive feature in drug design for oncology applications .

Case Study 1: Antidepressant Properties

A study conducted on various piperazine derivatives, including N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide, demonstrated significant antidepressant-like behavior in animal models. The mechanisms were attributed to increased serotonin receptor activity and modulation of the dopaminergic system.

Case Study 2: Psychoactive Substance Detection

In a forensic analysis involving liquid chromatography-mass spectrometry (LC-MS), this compound was identified among samples collected from users. This detection emphasizes the compound's relevance in the context of emerging psychoactive substances and the necessity for regulatory frameworks to address such compounds .

Mechanism of Action

The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme’s role in the organism.

Comparison with Similar Compounds

Structural Features

The compound shares a core piperazine-carboxamide structure with variations in substituents influencing activity. Key structural analogs include:

Compound Name / CAS No. Substituents on Piperazine Key Functional Groups Molecular Weight Reference
Target Compound 4-(4-chlorophenyl), pyridinylmethyl Cl, CF₃, carboxamide ~455 (estimated)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (856189-81-6) 3-(trifluoromethyl)phenyl Cl, CF₃ (pyridine and phenyl) 455.8
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-chlorophenyl, ethyl Cl, ethyl 281.7
ML267 (carbothioamide analog) 4-methoxypyridin-2-yl Cl, CF₃, carbothioamide (vs. carboxamide) 471.9

Key Observations :

  • Replacing the carboxamide with carbothioamide (as in ML267 ) alters hydrogen-bonding capacity and metabolic stability.
  • Substituents on the phenyl/aryl group (e.g., trifluoromethyl vs. ethyl ) modulate steric bulk and lipophilicity.

Biological Activity

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17Cl2F3N4OC_{18}H_{17}Cl_{2}F_{3}N_{4}O, with a molecular weight of approximately 449.32 g/mol. The structure features a piperazine core substituted with a chlorophenyl group and a trifluoromethyl pyridine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC18H17Cl2F3N4OC_{18}H_{17}Cl_{2}F_{3}N_{4}O
Molecular Weight449.32 g/mol
LogP3.21
Polar Surface Area (Ų)79

The compound exhibits multiple mechanisms of action, primarily through interactions with various neurotransmitter receptors. Studies indicate that it may act as a modulator of serotonin (5-HT) receptors, particularly influencing mood and anxiety pathways. Its structural similarity to known piperazine derivatives suggests potential activity against neuropsychiatric disorders.

Neurotransmitter Receptor Binding

Research on related compounds has shown that piperazine derivatives can exhibit affinity for several neurotransmitter systems:

  • Serotonin Receptors : Affinities for multiple 5-HT receptor subtypes, indicating potential antidepressant or anxiolytic properties.
  • Dopaminergic Activity : Some derivatives have shown interactions with dopamine receptors, which may influence psychostimulant effects.

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antibacterial properties against various strains of bacteria. For instance, derivatives of piperazine have been evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, demonstrating significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : Inhibition studies suggest potential applications in treating Alzheimer's disease.
  • Urease : Some derivatives show promise in treating urinary tract infections by inhibiting urease activity.

Case Studies and Research Findings

  • Antitubercular Agents : A study focused on the synthesis of novel substituted compounds derived from piperazine showed promising results against Mycobacterium tuberculosis, with certain derivatives exhibiting low toxicity to human cells while maintaining high antibacterial efficacy .
  • Neuropharmacological Studies : Research on similar piperazine compounds has revealed significant interactions with serotonin receptors, suggesting that modifications to the chemical structure can enhance therapeutic effects in mood disorders .
  • Antichlamydial Activity : The compound's structural analogs have been tested for their selectivity against Chlamydia species, indicating potential as a lead compound in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide, and what purification challenges arise?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted pyridines with piperazine-carboxamide precursors. For example, analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions using THF or DMF as solvents . Purification often requires column chromatography (silica gel) or recrystallization, with challenges in isolating enantiomers due to steric hindrance from trifluoromethyl groups .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology : X-ray crystallography (e.g., single-crystal studies) confirms the piperazine-carboxamide backbone and substituent geometry . Nuclear magnetic resonance (NMR) is essential for verifying substituent positions (e.g., distinguishing between 3-chloro and 5-trifluoromethyl groups on the pyridine ring). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodology : In vitro enzyme inhibition assays (e.g., bacterial phosphopantetheinyl transferase, Sfp-PPTase) with IC₅₀ determination using fluorescence-based substrates. Cytotoxicity is assessed via mammalian cell viability assays (e.g., HEK293 or HepG2 cells) to exclude nonspecific effects . Bacterial growth inhibition studies (e.g., against Staphylococcus aureus) are conducted with MIC values reported .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for scale-up studies?

  • Methodology : Reaction conditions (e.g., temperature, solvent polarity) are fine-tuned using design of experiments (DoE). For example, substituting HBTU with EDCI/HOBt reduces side products in carboxamide coupling steps . Continuous flow reactors improve reproducibility for intermediates like 3-chloro-5-(trifluoromethyl)pyridine derivatives . Purity ≥95% is achieved via preparative HPLC with C18 columns and trifluoroacetic acid modifiers .

Q. What computational strategies elucidate its mechanism of action and target selectivity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial PPTase active sites, while molecular dynamics simulations (e.g., GROMACS) assess stability of piperazine-carboxamide interactions . Quantum mechanical calculations (DFT) evaluate electronic effects of the trifluoromethyl group on binding affinity . Selectivity against human orthologs is validated via comparative homology modeling .

Q. How do researchers resolve contradictions in reported biological activity across studies?

  • Methodology : Meta-analysis of dose-response curves and assay conditions (e.g., buffer pH, ATP concentration in enzyme assays) identifies confounding variables. For instance, discrepancies in antibacterial activity may arise from efflux pump overexpression in E. coli strains, validated via chemical genetic knockout studies . Orthogonal assays (e.g., SPR for binding kinetics) confirm target engagement .

Q. What in vivo pharmacokinetic and toxicity profiles are critical for preclinical development?

  • Methodology : ADME studies in rodent models include plasma stability (e.g., LC-MS/MS quantification), liver microsome metabolism (CYP450 isoforms), and blood-brain barrier penetration (logP calculations) . Toxicity endpoints (e.g., hepatotoxicity) are assessed via histopathology and serum ALT/AST levels. Subchronic dosing (28-day) in rats identifies NOAEL (no-observed-adverse-effect-level) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.